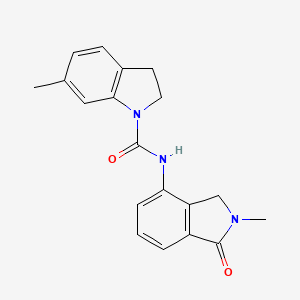
6-methyl-N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2,3-dihydroindole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2,3-dihydroindole-1-carboxamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is commonly referred to as MI-2 and has been found to have a variety of potential applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of MI-2 involves its ability to bind to and inhibit the activity of the menin protein. Menin is involved in the regulation of gene expression and plays a critical role in the development and progression of certain types of cancer. By inhibiting the activity of menin, MI-2 has the potential to disrupt the growth and development of cancer cells.
Biochemical and Physiological Effects:
MI-2 has been found to have a variety of biochemical and physiological effects. In addition to its potential as a cancer treatment, MI-2 has also been found to have anti-inflammatory properties and may have potential applications in the treatment of other diseases such as arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MI-2 for use in lab experiments is its ability to selectively inhibit the activity of the menin protein. This makes it a valuable tool for studying the role of menin in cancer development and progression. However, one limitation of MI-2 is its relatively low potency, which may limit its effectiveness in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research involving MI-2. One area of research involves the development of more potent analogs of MI-2 that may be more effective as cancer treatments. Another area of research involves the study of the role of menin in other diseases, such as diabetes and obesity. Additionally, further research is needed to fully understand the biochemical and physiological effects of MI-2 and its potential applications in a variety of different fields.
Synthesemethoden
The synthesis of MI-2 involves a multi-step process that requires the use of several different chemical reagents and techniques. The first step in the synthesis involves the reaction of 2-methyl-1-oxo-3H-isoindole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 6-methyl-2,3-dihydroindole-1-carboxamide to form the desired product, MI-2.
Wissenschaftliche Forschungsanwendungen
MI-2 has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of MI-2 as a potential cancer treatment. MI-2 has been found to inhibit the activity of a protein known as menin, which is involved in the development and progression of certain types of cancer.
Eigenschaften
IUPAC Name |
6-methyl-N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-6-7-13-8-9-22(17(13)10-12)19(24)20-16-5-3-4-14-15(16)11-21(2)18(14)23/h3-7,10H,8-9,11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBUQVHAIKXEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN2C(=O)NC3=CC=CC4=C3CN(C4=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-N-methyl-2-N-(2-pyrazin-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B7429768.png)
![N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B7429772.png)
![1-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-3-[3-(dimethylamino)pyridin-2-yl]urea](/img/structure/B7429773.png)
![5-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]-3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine](/img/structure/B7429782.png)
![1-phenyl-6-[[(3R)-piperidin-3-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429794.png)
![2-[3-(2-amino-2-oxoethyl)-3-hydroxypiperidin-1-yl]-N-(methylcarbamoyl)propanamide](/img/structure/B7429806.png)

![2-[[(2R)-2-methoxy-2-phenylacetyl]amino]-N,N,2-trimethylpropanamide](/img/structure/B7429826.png)
![1-N-methyl-1-N-(3-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclobutane-1,3-diamine](/img/structure/B7429831.png)
![N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine](/img/structure/B7429839.png)
![2-[1-[2-(2,5-Dichlorophenyl)sulfinylethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B7429843.png)
![2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-one](/img/structure/B7429855.png)
![1-[2-[1-[(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]ethyl]-4-fluorophenyl]piperidin-4-ol](/img/structure/B7429858.png)
